5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[di(butanoyloxy)methoxycarbonyl]-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2NO8/c1-5-8-16(28)33-24(34-17(29)9-6-2)35-23(32)19-13(4)27-12(3)18(22(30)31)20(19)14-10-7-11-15(25)21(14)26/h7,10-11,20,24,27H,5-6,8-9H2,1-4H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGXTKOWRZXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(OC(=O)CCC)OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743141, DTXSID001107419 | |
| Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546624-19-4, 253597-19-2 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1546624-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and ammonia or an amine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.
Substitution: The bis(butyryloxy)methoxy group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Impurity Profiling
One of the primary applications of this compound lies in impurity profiling during the synthesis of Clevidipine, a calcium channel blocker used for the treatment of hypertension. The identification and quantification of impurities are critical for ensuring drug safety and efficacy. This compound serves as a reference standard in analytical chemistry for HPLC and mass spectrometry methods to detect and quantify impurities in pharmaceutical formulations .
Drug Development
The compound's structural characteristics make it relevant in the development of new antihypertensive agents. Its derivatives may exhibit improved pharmacokinetic properties or reduced side effects compared to existing drugs. Research into its mechanism of action could lead to novel therapeutic strategies for managing cardiovascular diseases .
Case Studies
Several studies have investigated the implications of this compound in drug formulation:
- Study on Clevidipine Stability : A study demonstrated that the presence of impurities like 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid affected the stability profile of Clevidipine under various storage conditions. The findings highlighted the importance of controlling impurity levels to maintain drug integrity over time .
- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound when present as an impurity in Clevidipine formulations. Results indicated that while it is present in trace amounts, its potential effects on human health require further investigation to establish acceptable limits .
Mechanism of Action
The mechanism of action of 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, similar to other dihydropyridines, by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions, leading to various physiological effects, such as vasodilation and reduced cardiac workload.
Comparison with Similar Compounds
Comparison with Similar 1,4-Dihydropyridine Derivatives
Structural and Functional Group Variations
Key structural differences among analogous compounds are summarized below:
Notes:
- Position 4 Substituents : The 2,3-dichlorophenyl group in the target compound offers steric and electronic properties distinct from nitro-substituted analogs. Chlorine atoms increase lipophilicity and metabolic stability compared to nitro groups, which may improve tissue penetration and duration of action.
- Ester vs. Carboxylic Acid : The target compound’s bis-butyryloxy methoxy carbonyl group is designed for prodrug activation, whereas Ben-1’s methoxycarbonyl and nifedipine’s methyl carboxylate groups reflect older-generation ester strategies .
Research Findings and Data
Key Observations:
- The target compound’s higher LogP aligns with its dichlorophenyl group, suggesting improved membrane permeability but lower aqueous solubility.
- Enhanced metabolic stability (>60 min) supports its utility as a prodrug precursor.
Biological Activity
5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS No. 253597-19-2) is a compound of interest due to its structural similarity to dihydropyridine derivatives, which are known for various biological activities including antihypertensive and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 542.41 g/mol. It features a complex structure that includes multiple functional groups contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29Cl2NO8 |
| Molecular Weight | 542.41 g/mol |
| CAS Number | 253597-19-2 |
| Synonyms | Clevidipine Impurity C |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to yield the desired dihydropyridine structure. The use of bis(trimethylsilyl) ketene acetals in combination with pyridinium salts has been noted as an effective method for producing functionalized dihydropyridines, which may include derivatives like the one .
Cytotoxicity Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound's analogs displayed IC50 values in the low micromolar range against several tumor cell lines such as HCT-15 (human colorectal adenocarcinoma), indicating potent anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HCT-15 | 7.94 ± 1.6 |
| 3b | HCT-15 | 9.24 ± 0.9 |
| Cisplatin | HCT-15 | 21.4 ± 0.9 |
These results suggest that the modifications in the dihydropyridine structure can enhance cytotoxicity while potentially reducing toxicity to normal cells .
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis through interactions with specific proteins involved in cell death pathways, such as PARP-1. In silico docking studies have indicated favorable binding affinities between these compounds and apoptotic proteins, suggesting a targeted approach in cancer therapy .
Case Studies
A study focusing on the synthesis and evaluation of dihydropyridine derivatives showed that certain modifications led to improved selectivity against cancer cells while minimizing effects on normal cells. For example, compounds exhibiting a dichlorophenyl group demonstrated enhanced activity against prostate and breast cancer cell lines compared to their counterparts without this substitution .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis of 1,4-dihydropyridine derivatives typically involves Hantzsch-type cyclocondensation or modifications of existing dihydropyridine scaffolds. For this compound, the bis(butyryloxy)methoxy carbonyl group suggests esterification steps post-formation of the dihydropyridine core. A plausible route involves:
- Step 1 : Formation of the 1,4-dihydropyridine ring via condensation of a β-ketoester (e.g., 3-ketobutanoate) with an aldehyde and ammonia donor.
- Step 2 : Selective esterification of the hydroxyl group using butyryl chloride under anhydrous conditions .
- Step 3 : Introduction of the 2,3-dichlorophenyl group via nucleophilic substitution or coupling reactions.
Optimization strategies:
- Use high-throughput screening (HTS) to identify optimal catalysts (e.g., DMAP for esterification) .
- Monitor reaction progress via inline FTIR or HPLC to minimize byproducts .
Table 1 : Comparison of Synthetic Approaches for Analogous Dihydropyridines
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-ketobutanoate + aldehyde | Knoevenagel condensation, 60°C | 45–55 | |
| Pre-formed dihydropyridine | Anhydrous DMF, DMAP, 0°C | 70–75 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of substituents (e.g., dichlorophenyl at C4) and ester group integration .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve diastereomers .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 595.12) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry address regioselectivity challenges during synthesis?
Regioselective substitution on the dihydropyridine ring is critical. Quantum mechanical calculations (e.g., DFT) predict the most reactive sites by analyzing charge distribution and frontier molecular orbitals. For example:
- ICReDD’s Approach : Combine reaction path searches (via AFIR or NEB methods) with machine learning to prioritize experimental conditions favoring C4 substitution over C3 .
- Case Study : Computational modeling of analogous compounds showed that steric hindrance from the 2,6-dimethyl groups directs electrophiles to C4 .
Q. What strategies resolve contradictions between in vitro and in silico biological activity data?
Discrepancies often arise from assay conditions (e.g., solvent effects on solubility) or target flexibility. Methodological solutions include:
- Orthogonal Assays : Validate binding affinity using SPR (surface plasmon resonance) alongside molecular docking (e.g., AutoDock Vina) .
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies (e.g., ester-to-acid conversion in vivo) .
- Dynamic Simulations : Perform MD simulations to assess target conformational changes that may reduce docking accuracy .
Q. How can stability-indicating methods be designed for this compound under varying pH and temperature?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions.
- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolysis of butyryloxy groups) .
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions (e.g., Arrhenius equation for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
